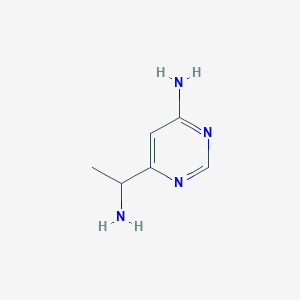

6-(1-Aminoethyl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

6-(1-aminoethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C6H10N4/c1-4(7)5-2-6(8)10-3-9-5/h2-4H,7H2,1H3,(H2,8,9,10) |

InChI Key |

BJMISLAECONSOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=NC=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 1 Aminoethyl Pyrimidin 4 Amine and Its Derivatives

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core of 6-(1-Aminoethyl)pyrimidin-4-amine

The construction of the fundamental pyrimidine ring system can be achieved through several de novo synthesis pathways. These methods typically involve the cyclization of acyclic precursors to form the heterocyclic core.

Cyclization Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring is a foundational step in the synthesis of this compound. This is often accomplished through the condensation of a three-carbon unit with a source of amidine or urea (B33335). organic-chemistry.orgresearchgate.net A common approach involves the reaction of β-dicarbonyl compounds or their equivalents with amidines. For instance, the reaction of a suitably substituted 1,3-dicarbonyl compound with an amidine hydrochloride can yield a 4,6-disubstituted pyrimidine. orgsyn.org

Another strategy involves the use of β-formyl enamides, which can undergo samarium chloride-catalyzed cyclization with urea to furnish the pyrimidine ring. researchgate.net Additionally, multicomponent reactions have emerged as an efficient method for pyrimidine synthesis. For example, a three-component reaction of 6-aminouracils, aldehydes, and secondary amines can lead to substituted pyrimidines that can be further cyclized. researchgate.net The choice of reagents and reaction conditions is crucial for controlling the regioselectivity of the cyclization and achieving the desired substitution pattern on the pyrimidine core. organic-chemistry.orgnih.gov

The de novo synthesis of pyrimidine nucleotides in biological systems provides a conceptual framework, starting from precursors like bicarbonate, glutamine, and aspartic acid. youtube.comlibretexts.orgyoutube.com While not directly replicated in laboratory synthesis, these biological pathways underscore the fundamental building blocks required for pyrimidine ring assembly. nih.govnih.gov

Stereoselective Introduction of the 1-Aminoethyl Moiety

The introduction of the chiral 1-aminoethyl group at the C6 position of the pyrimidine ring is a critical step that defines the stereochemistry of the final compound. Achieving high stereoselectivity is often a key challenge. One approach involves the use of chiral auxiliaries or catalysts during the synthesis.

A common strategy is the nucleophilic addition of a chiral amine to an electrophilic pyrimidine precursor. For instance, a pyrimidine substituted with a leaving group at the 6-position, such as a halogen, can react with a chiral 1-aminoethane derivative. The stereoselectivity of this reaction can be influenced by the nature of the leaving group, the solvent, and the reaction temperature.

Alternatively, the 1-aminoethyl side chain can be constructed on a pre-existing pyrimidine core. This might involve the reaction of a 6-acetylpyrimidine with a chiral reducing agent or the use of stereoselective enzymatic reactions. The asymmetric hydrogenation of a didehydro amino acid precursor attached to the pyrimidine ring has been shown to be a highly diastereoselective method for creating protected nucleosyl amino acids. nih.gov

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core structure of this compound is established, further modifications can be made to modulate its properties. These derivatization strategies allow for the exploration of the structure-activity relationship of this class of compounds.

Selective Modifications at the Pyrimidine Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring are potential sites for functionalization. Selective N-alkylation or N-acylation can be achieved by careful choice of reagents and reaction conditions. The relative nucleophilicity of the ring nitrogens can be influenced by the existing substituents on the ring. For instance, the presence of an amino group at the C4 position can direct substitution towards a specific nitrogen atom.

In some cases, protection of one nitrogen atom may be necessary to achieve selective modification at another. The use of protecting groups that can be readily introduced and removed is a common strategy in pyrimidine chemistry.

Transformations at the Aminoethyl Side Chain

The primary amine of the 1-aminoethyl side chain offers a versatile handle for a variety of chemical transformations. Acylation, alkylation, and sulfonylation reactions can be readily performed to introduce a wide range of substituents. These modifications can significantly impact the compound's polarity, steric bulk, and hydrogen bonding capabilities.

Furthermore, the amino group can be converted to other functional groups. For example, diazotization followed by nucleophilic substitution can replace the amino group with a hydroxyl, halogen, or cyano group. The synthesis of polypeptides with modified side-chains, including those with nucleobase moieties, has been reported, highlighting the versatility of such transformations. acs.org

Regioselective Substitutions on the Pyrimidine Ring

The pyrimidine ring itself is susceptible to further substitution reactions. The electron-deficient nature of the pyrimidine ring makes it prone to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions when activated by electron-withdrawing groups or halogens. acs.org The reactivity of these positions generally follows the order C4(6) > C2 >> C5. acs.org

For instance, starting with a 2,4-dichloropyrimidine (B19661) derivative, selective substitution at the C4 position can be achieved under specific conditions. acs.orgresearchgate.netgoogle.com Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are powerful tools for introducing aryl, heteroaryl, or amino substituents at specific positions on the pyrimidine ring with high regioselectivity. acs.org The choice of catalyst, ligand, and base is critical in controlling the outcome of these reactions.

Below is a table summarizing various synthetic strategies for pyrimidine derivatives:

| Reaction Type | Starting Materials | Reagents/Conditions | Product Type | Reference |

| Cyclization | β-Dicarbonyl compound, Amidine | Acid or base catalyst | 4,6-Disubstituted pyrimidine | orgsyn.org |

| Cyclization | 6-Aminouracil, Aldehyde, Secondary amine | Acetic acid, I2-TBHP | Pyrimido[4,5-d]pyrimidine | researchgate.net |

| Nucleophilic Substitution | 2,4-Dichloropyrimidine, Amine | Pd catalyst, LiHMDS | 4-Amino-2-chloropyrimidine | acs.org |

| Nucleophilic Substitution | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, Methylamine | - | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |

| Asymmetric Hydrogenation | Pyrimidine-didehydro amino acid | Chiral catalyst | Pyrimidine-amino acid | nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis offer powerful tools for forging key bonds and introducing chirality.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for constructing the carbon-carbon and carbon-heteroatom bonds inherent to the this compound scaffold. nih.govrhhz.net These reactions offer a versatile and efficient means to functionalize the pyrimidine ring. nih.gov

Recent advancements have highlighted the use of various transition metals, including palladium, nickel, and iron, to facilitate these transformations. nih.govnih.gov For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed for creating C-C bonds. rhhz.netresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov The development of robust catalysts has expanded the scope of suitable coupling partners, enabling the introduction of diverse substituents onto the pyrimidine core. nih.gov

A notable strategy involves the use of pyridinesulfinates and pyrimidinesulfinates as coupling partners in palladium-catalyzed reactions, serving as effective substitutes for the often hard-to-prepare boronic acids. These sulfinates exhibit tolerance to a range of functional groups, including ketones and esters. Furthermore, their cross-coupling with Grignard reagents can proceed even without a transition metal catalyst.

The following table provides a summary of representative transition metal-catalyzed cross-coupling reactions relevant to pyrimidine synthesis:

| Catalyst/Precatalyst | Ligand | Coupling Partners | Reaction Type | Ref. |

| Pd(OAc)₂ | SPhos | Thiomethyl-substituted N-heterocycles, Organozinc reagents | Cross-coupling | nih.gov |

| Pd(PPh₃)₂Cl₂ | PPh₃ | 2-Bromopyridines, Alkylzinc reagents | Negishi cross-coupling | nih.gov |

| Not specified | Buchwald ligands | 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidine, Aryl/heteroaryl boronic acids | Suzuki-Miyaura cross-coupling | researchgate.net |

| Copper acetate | Not specified | Nitroarenes, Alkyl/benzyl halides | Cross-coupling | rhhz.net |

Organocatalytic Methods for Chiral Synthesis

The synthesis of enantiomerically pure this compound, where the aminoethyl group introduces a stereocenter, necessitates the use of asymmetric catalysis. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in the synthesis of chiral amines and their derivatives. nih.gov

Chiral organocatalysts, such as those derived from (R)- or (S)-binaphthol, have been successfully applied in the asymmetric synthesis of various amino acid derivatives. nih.gov These catalysts can be broadly categorized into chiral phase-transfer catalysts and chiral bifunctional amino-catalysts. nih.gov For instance, the use of proline and its derivatives can effectively catalyze asymmetric aldol (B89426) and Mannich reactions, leading to the formation of chiral products with high enantiomeric excess. youtube.com

Recent developments have focused on the enantioselective allylation of imines, a key transformation for producing chiral homoallylic amines. nih.gov This has been achieved through hydrogen-bond catalysis and other innovative approaches. nih.gov The use of chiral Brønsted acids, like (S)-TRIP, has enabled dynamic kinetic resolution in the aza-Cope rearrangement, yielding syn-homoallylic amines with high diastereoselectivity and enantioselectivity. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.innih.gov Traditional synthetic methods often rely on hazardous solvents and toxic reagents, prompting the development of greener alternatives. rasayanjournal.co.in

Key green chemistry approaches applicable to pyrimidine synthesis include:

Use of Safer Solvents: Employing water or other environmentally benign solvents reduces the reliance on volatile organic compounds. rasayanjournal.co.inckthakurcollege.net

Catalysis: The use of catalysts, both metallic and organic, in small quantities is preferred over stoichiometric reagents to minimize waste. rasayanjournal.co.innih.gov

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly shorten reaction times and reduce energy consumption. rasayanjournal.co.inbenthamdirect.com

Atom Economy: Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical. rasayanjournal.co.in

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources is a long-term goal.

Recent research has demonstrated the successful application of these principles. For example, the synthesis of dihydropyrimidinones has been achieved in high yields under solvent-free conditions using a "Grindstone Chemistry Technique". researchgate.net Similarly, the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives has been accomplished using reusable CoCeO2 nanoparticles as a catalyst in an aqueous medium. ckthakurcollege.net

Parallel Synthesis and Library Generation based on the this compound Core

The this compound scaffold serves as an excellent starting point for the generation of compound libraries for high-throughput screening in drug discovery. acs.orgnih.gov Parallel synthesis techniques enable the rapid production of a large number of structurally related compounds. acs.org

Solution-phase parallel synthesis has been effectively used to create libraries of acyclic nucleoside analogues based on purine (B94841) and pyrimidine cores. acs.orgnih.gov This approach often utilizes automated platforms with 24-well or 96-well reaction blocks for efficient reaction setup and purification. acs.orgnih.gov For instance, a diverse library of 181 purine, pyrimidine, and 1,2,4-triazole-N-acetamide analogues was prepared using HATU as a coupling reagent. acs.orgnih.gov

DNA-encoded library technology (DELT) represents another powerful strategy for generating vast libraries of pyrimidine-based compounds. nih.gov In this method, each small molecule is covalently linked to a unique DNA tag, allowing for the synthesis and screening of billions of compounds simultaneously. nih.gov Synthetic strategies for these libraries include the in situ cyclization of a DNA-tagged α,β-unsaturated ketone with guanidine (B92328) or the substitution reaction between a DNA-linked pyrimidine scaffold and various nucleophilic building blocks. nih.gov

The following table outlines different pyrimidine scaffolds used in the construction of DNA-encoded libraries:

| Pyrimidine Scaffold | Key Features | Library Size | Ref. |

| 5-nitro-4,6-dichloropyrimidine | Distinct reactive handles | Part of a 19.6 million member library | nih.gov |

| 5-nitro-2,4-dichloropyrimidine | Varied substituent orientations | Part of a 19.6 million member library | nih.gov |

| Pyrimidine with a methylsulfonyl group at C2 | Improved regioselectivity in S_NAr reactions | Not specified | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 6 1 Aminoethyl Pyrimidin 4 Amine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This inherent electron deficiency significantly influences its reactivity. Generally, the pyrimidine ring is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, while being relatively resistant to electrophilic substitution. cdnsciencepub.com

Nucleophilic Substitution: The 4- and 6-positions of the pyrimidine ring are electron-deficient and thus activated towards nucleophilic substitution. In the case of 6-(1-Aminoethyl)pyrimidin-4-amine, the 4-amino group is a strong electron-donating group, which can modulate the reactivity of the ring. However, should a suitable leaving group be present at the 6-position, nucleophilic attack would be a plausible transformation. For instance, in related 6-chloro-4-aminopyrimidines, the chlorine atom is readily displaced by nucleophiles. bldpharm.com

Electrophilic Substitution: Electrophilic attack on the pyrimidine ring is generally disfavored due to its electron-deficient nature. When such reactions do occur, they typically proceed at the C-5 position, which is the most electron-rich carbon atom. cdnsciencepub.com The presence of the activating 4-amino group and the 6-aminoethyl group would further direct electrophiles to the 5-position. However, strong activating conditions would likely be required for reactions such as nitration or halogenation. dokumen.pub It is also important to consider that under acidic conditions, the ring nitrogens or the amino groups can be protonated, further deactivating the ring towards electrophilic attack.

Reactivity of the Aminoethyl Side Chain

The 1-aminoethyl side chain at the 6-position introduces a primary aliphatic amine, a site of significant nucleophilic reactivity. This group can readily participate in a variety of reactions typical of primary amines.

Acylation and Alkylation: The primary amino group of the aminoethyl side chain is expected to be readily acylated by acyl halides or anhydrides to form the corresponding amides. Similarly, it can be alkylated by alkyl halides. These reactions would proceed via standard nucleophilic substitution mechanisms. youtube.com

Reaction with Carbonyl Compounds: The primary amine can react with aldehydes and ketones to form Schiff bases (imines). These reactions are typically reversible and are catalyzed by acid or base.

Table 1: Expected Reactivity of the Aminoethyl Side Chain

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(1-(4-aminopyrimidin-6-yl)ethyl)acetamide |

| Alkylation | Methyl iodide | 6-(1-(Methylamino)ethyl)pyrimidin-4-amine |

| Schiff Base Formation | Benzaldehyde | N-((1E)-1-(4-aminopyrimidin-6-yl)ethylidene)aniline |

Acid-Base Properties and Protonation Equilibria of this compound

The presence of multiple basic nitrogen atoms imparts distinct acid-base properties to this compound. The molecule contains three potential protonation sites: the two ring nitrogen atoms (N1 and N3) and the primary amino group of the side chain.

The basicity of the pyrimidine ring nitrogens is significantly lower than that of typical aliphatic amines due to the sp2 hybridization and the electron-withdrawing nature of the aromatic ring. The pKa of pyrimidine itself is 1.23. The 4-amino group, being an electron-donating group, would increase the basicity of the ring nitrogens to some extent. The primary amino group on the ethyl side chain is expected to be the most basic site, with a pKa value typical for a primary aliphatic amine, likely in the range of 9-10.

Therefore, in an acidic medium, the primary amino group of the side chain will be the first to be protonated. Subsequent protonation of the ring nitrogens would require a much stronger acidic environment.

Table 2: Estimated pKa Values for Protonation Sites

| Protonation Site | Estimated pKa |

| Primary amino group (side chain) | ~9-10 |

| Ring Nitrogen (N1 or N3) | ~2-4 |

Oxidation and Reduction Pathways of this compound

Oxidation: The pyrimidine ring is generally resistant to oxidation. However, the amino groups can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides at the ring nitrogens or oxidation of the amino groups. chemicalbook.com The side chain could also be a site of oxidation, for instance, oxidation of the secondary carbon bearing the amino group.

Reduction: The pyrimidine ring can be reduced under certain conditions. Catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (B1222165) can lead to the formation of di- or tetrahydropyrimidines. umich.edu The specific regioselectivity of the reduction would depend on the reaction conditions and the substitution pattern of the ring. It is plausible that the C5-C6 double bond would be susceptible to reduction.

Thermal and Photochemical Transformations

Thermal Transformations: Substituted pyrimidines generally exhibit considerable thermal stability. researchgate.net However, at elevated temperatures, degradation can occur. The stability of this compound would be influenced by its specific substituents. Studies on related pyrimidine derivatives suggest that decomposition pathways can vary depending on the nature of the substituents. researchgate.net

Photochemical Transformations: The photochemistry of pyrimidines has been studied, particularly in the context of DNA photobiology. Upon UV irradiation, pyrimidines can undergo various reactions, including photohydration and photodimerization. scilit.com The amino and aminoethyl substituents in this compound would likely influence its photochemical behavior. The formation of excited states and subsequent non-radiative decay pathways or photochemical reactions would be dependent on the specific electronic properties conferred by these substituents. wur.nl

Stability and Degradation Pathways of this compound Under Research Conditions

The stability of this compound is a critical consideration for its synthesis, purification, and storage.

Hydrolytic Stability: Aminopyrimidines can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the cleavage of the amino group and the formation of hydroxypyrimidines. cdnsciencepub.com The rate of hydrolysis is dependent on the pH and the substitution pattern of the pyrimidine ring. The presence of the 4-amino group might influence the stability towards hydrolysis.

Ring Opening: Under certain conditions, the pyrimidine ring can undergo cleavage. For instance, heating with strong alkali can lead to the degradation of the pyrimidine ring. cdnsciencepub.com The presence of activating or deactivating groups can affect the propensity for ring-opening reactions. umich.eduacs.org

Degradation in Solution: In solution, the stability of this compound could be affected by factors such as the solvent, pH, temperature, and exposure to light. For example, in acidic aqueous solutions, hydrolysis might be a significant degradation pathway. In the presence of strong nucleophiles, substitution reactions could occur. It is generally advisable to store the compound in a cool, dark, and inert environment to minimize degradation.

Computational and Theoretical Chemistry Studies of 6 1 Aminoethyl Pyrimidin 4 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into electron distribution, reactivity, and stability.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive. For 6-(1-Aminoethyl)pyrimidin-4-amine, these calculations would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the van der Waals surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack. For this compound, these would likely be centered on the nitrogen atoms of the pyrimidine (B1678525) ring and the amino groups.

Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino groups.

Green: Regions of neutral or zero potential.

The MEP map provides a visual guide to the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation.

Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. Due to the rotatable single bond between the pyrimidine ring and the ethylamino side chain, this compound can exist in multiple conformations. Computational methods would be used to locate the energy minima on the potential energy surface, revealing the most stable conformer(s).

Molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. By simulating the motion of atoms and bonds, MD can show how the molecule flexes, vibrates, and changes conformation in different environments (e.g., in a vacuum or in a solvent). This is crucial for understanding how the molecule might interact with a biological receptor, as it can adopt different shapes to fit into a binding site.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: The following data is illustrative and not based on actual calculations.)

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer 1 | - | - | - |

| Conformer 2 | - | - | - |

Theoretical Prediction of Spectroscopic Properties for Research Applications

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming the synthesis of the compound.

Vibrational Spectroscopy Calculations (IR, Raman)

Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, specific bands in an experimental spectrum can be assigned to specific molecular motions, such as:

N-H stretching of the amino groups.

C-H stretching of the ethyl group.

C=N and C=C stretching within the pyrimidine ring.

N-H bending (scissoring) of the amino groups.

Comparing the calculated spectrum with an experimental one helps to confirm the molecule's structure and identify its characteristic functional groups.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| N-H Stretch (Amine) | - | - |

| C-H Stretch (Aliphatic) | - | - |

| C=N Stretch (Ring) | - | - |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is one of the most powerful tools for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are made by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry.

The predicted chemical shifts serve as a guide for assigning the signals in an experimental NMR spectrum. For this compound, calculations would predict distinct signals for the protons and carbons of the pyrimidine ring, the ethyl group, and the amino groups, aiding in the structural confirmation of the molecule.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative and not based on actual calculations.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine C2 | - | - |

| Pyrimidine C4 | - | - |

| Pyrimidine C5 | - | - |

| Pyrimidine C6 | - | - |

| Ethyl CH | - | - |

| Ethyl CH₃ | - | - |

| Pyrimidine NH₂ | - | - |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping out the potential reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved, identifying the most energetically favorable routes.

For instance, a plausible synthesis of this compound could involve the reaction of a precursor pyrimidine with a suitable amine. DFT calculations can be employed to compare different potential mechanistic routes. benthamdirect.comresearchgate.net One hypothetical pathway could involve the nucleophilic attack of an amino group at a specific carbon atom on the pyrimidine ring, followed by a series of proton transfers and rearrangements to yield the final product.

A computational study of such a reaction would typically involve:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and products should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Diagram: By plotting the relative Gibbs free energies of the various species along the reaction coordinate, an energy profile diagram can be constructed. This diagram visually represents the energy barriers (activation energies) for each step of the reaction, allowing for the identification of the rate-determining step.

A hypothetical reaction mechanism for the final amination step in the synthesis of this compound could be investigated by comparing two possible pathways, for example, a direct nucleophilic aromatic substitution versus a mechanism involving a ring-opening and closing sequence. researchgate.net The calculated activation energies for the key transition states in each pathway would indicate the more probable mechanism.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Proposed Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting Pyrimidine + Amine | 0.0 |

| TS1 | First Transition State | +25.3 |

| Intermediate | Covalent Adduct | +5.7 |

| TS2 | Second Transition State | +15.1 |

| Products | This compound | -10.2 |

Note: This table is illustrative and based on typical values found in computational studies of similar pyrimidine reactions. The values are not experimental data for the specific compound.

Ligand-Target Interactions: Docking and Binding Affinity Predictions (in context of biological studies)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, which possesses structural similarities to known kinase inhibitors, molecular docking can be used to predict its binding mode and affinity to various protein kinases that are often implicated in diseases like cancer. nih.govresearchgate.net

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software.

Docking Simulation: A docking program is used to systematically search for the most favorable binding poses of the ligand within the active site of the receptor. The program scores these poses based on a scoring function that estimates the binding affinity.

Analysis of Binding Interactions: The best-ranked docking poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Table 2: Hypothetical Docking Results for this compound with a Protein Kinase

| Parameter | Value |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| PDB ID | 1HCK nih.gov |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU83, GLU81, LYS33, ASP145 |

| Key Interactions | Hydrogen bond with LEU83 (hinge region), Salt bridge with ASP145 |

Note: This table is for illustrative purposes and represents plausible docking results based on studies of similar compounds. The values are not experimentally determined.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the synthesis of the most promising candidates.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with varying structural modifications and their corresponding experimentally measured biological activities (e.g., IC50 values against a specific target) is required. nih.gov The process typically involves:

Data Set Preparation: A series of derivatives of this compound would be created by modifying the core structure, for example, by introducing different substituents on the pyrimidine ring or the aminoethyl side chain.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The predictive power of the model is then rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for a series of this compound derivatives might reveal that descriptors related to hydrophobicity (e.g., LogP) and the presence of hydrogen bond donors and acceptors are crucial for their biological activity.

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index (W) | A distance-based descriptor that reflects the branching of the molecule. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment (µ) | A measure of the polarity of the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

Note: This table provides examples of common descriptors used in QSAR studies and is not an exhaustive list.

By leveraging these computational and theoretical chemistry approaches, researchers can gain significant insights into the chemical behavior and biological potential of this compound and its derivatives, accelerating the process of drug discovery and development.

Preclinical Pharmacological and Biological Activities of 6 1 Aminoethyl Pyrimidin 4 Amine and Its Derivatives

In Vitro Biological Screening Methodologies and Initial Hits Identification

The journey of discovering novel therapeutic agents often begins with high-throughput screening (HTS) of large chemical libraries. For 6-(1-aminoethyl)pyrimidin-4-amine and its analogs, various in vitro biological screening methodologies are employed to identify initial "hits" with desired biological activity. These methods are designed to rapidly assess the effects of thousands of compounds on specific biological targets or cellular processes.

A common approach involves cell-based assays, where the ability of compounds to inhibit the proliferation of cancer cell lines is evaluated. For instance, derivatives of aminopyrimidines have been screened for their cytotoxic effects against various cancer cell lines, such as those from cervical and colon cancers. The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation. nih.gov

Enzyme inhibition assays are another critical screening tool. These assays directly measure the ability of a compound to interfere with the activity of a specific enzyme. For example, radiometric enzymatic assays have been used to screen aminopyrimidine libraries against a panel of kinases to identify potent inhibitors. nih.gov Similarly, in vitro assays are used to evaluate the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2). nih.gov The discovery of novel inhibitors for enzymes such as glycogen (B147801) synthase kinase-3β (GSK-3β) has also been facilitated by high-throughput screening of chemical libraries, leading to the identification of lead compounds like 6-amino-4-(pyrimidin-4-yl)pyridones. researchgate.net

Fragment-based lead discovery is an alternative strategy that has proven effective. This approach involves screening smaller, low-molecular-weight compounds (fragments) for weak binding to the target protein. These initial fragment hits, which often exhibit high ligand efficiency, are then optimized and grown into more potent lead compounds. This method was successfully used to identify potent and selective inhibitors of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) from a pyridopyrimidine series. nih.govebi.ac.uk

The initial hits from these screening campaigns are then subjected to further validation and characterization to confirm their activity and determine their preliminary selectivity profile.

Mechanism of Action Studies at the Molecular and Cellular Level

Once initial hits are identified, understanding their mechanism of action (MoA) at the molecular and cellular level is paramount. This involves identifying the specific biological target of the compound and elucidating how their interaction leads to the observed biological effect.

Target Identification and Validation Approaches

Identifying the molecular target of a bioactive compound is a critical step. For compounds emerging from target-based screens, the primary target is already known. However, for those discovered through phenotypic screens (e.g., cell proliferation assays), the target needs to be identified.

Computational methods, such as in silico high-throughput screening and target prediction databases, can provide initial hypotheses about potential targets. mdpi.com For example, databases like Swiss Target Prediction can be used to retrieve possible targets for a given compound. mdpi.com

Experimental approaches to target identification include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. Another powerful technique is the use of cellular target engagement assays, such as the NanoBRET™ assay, which can confirm that a compound binds to its intended kinase target within living cells. nih.gov

Once a potential target is identified, validation is crucial. This can involve genetic techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the proposed target gene and observe if it phenocopies the effect of the compound. Furthermore, developing pharmacodynamic markers, which are molecular indicators of drug activity, is essential for both preclinical and clinical studies. For instance, for an inhibitor of the AKT kinase, measuring the phosphorylation of its downstream substrate PRAS40 can serve as a biomarker of target engagement and pathway inhibition. nih.gov

Enzyme Inhibition, Activation, or Modulation Studies

Many aminopyrimidine derivatives, including those related to this compound, function by inhibiting the activity of enzymes, particularly kinases. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine (B1678525) core is a well-established scaffold for kinase inhibitors, often by forming key hydrogen bonds with the hinge region of the kinase active site. nih.gov

Enzyme inhibition studies are performed to characterize the potency and selectivity of the compounds. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a standard metric for potency. nih.gov For example, derivatives of 6-amino-4-(pyrimidin-4-yl)pyridone have shown potent inhibitory activity against GSK-3β in cellular enzyme inhibition assays. researchgate.net Similarly, some pyrimidine derivatives have demonstrated inhibitory activity against HIV reverse transcriptase, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Beyond kinases, other enzymes are also targeted. For instance, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) has been identified as an inhibitor of thymidine (B127349) phosphorylase, an enzyme involved in angiogenesis. researchgate.net The inhibitory activity against enzymes like COX-2 has also been a focus of research for certain pyrimidine derivatives. nih.govresearchgate.net

The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides further insight into the mechanism of action. Molecular modeling and docking studies are often used to visualize the binding of the inhibitor to the enzyme's active site and understand the molecular interactions that govern this binding. nih.gov

Receptor Binding and Signaling Pathway Perturbation

In addition to enzyme inhibition, some derivatives of this compound may exert their effects by binding to cell surface or intracellular receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor, and the ability of the test compound to displace the radioligand is measured. nih.gov

While some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their affinity to the A1 adenosine (B11128) receptor, they have generally shown poor affinity. nih.gov However, the interaction of a compound with a receptor can trigger or block downstream signaling pathways, leading to a cellular response.

Perturbation of signaling pathways is a common mechanism of action. For example, inhibitors of the AKT kinase block the phosphorylation of its downstream substrates, thereby inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.gov Similarly, inhibition of MAP4K4 can impact various biological processes regulated by this kinase. nih.govebi.ac.uk The effect of a compound on a specific signaling pathway can be assessed by measuring the phosphorylation status or expression levels of key proteins within that pathway using techniques like Western blotting or immunofluorescence.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The systematic investigation of how chemical structure relates to biological activity (SAR) and physicochemical properties (SPR) is a cornerstone of medicinal chemistry. These studies guide the optimization of lead compounds to enhance their potency, selectivity, and drug-like properties.

Positional Scanning and Substituent Effects on Biological Potency

For aminopyrimidine-based kinase inhibitors, modifications at the 2-, 4-, and 5-positions of the pyrimidine core have been explored. nih.gov For example, substituting different side chains at the 2- and 4-positions can influence potency and selectivity against various kinases. nih.gov Modifications at the 5-position, which is located near the gatekeeper residue of the kinase binding pocket, can impart improved kinome-wide selectivity. nih.gov

The nature of the substituent at the 6-position of the pyrimidine ring is also critical. In a series of 5-alkyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones, the introduction of variously substituted arylmethyl moieties at the C6 position significantly impacted their anti-HIV activity. nih.gov Similarly, for 6-aminopyrazolo[3,4-b]pyridine derivatives, the nature of the N-substituent was found to significantly affect their biological activity, including their COX inhibition and antimicrobial properties. researchgate.net

The presence and position of specific functional groups can have a profound effect on antiproliferative activity. For instance, the number and position of methoxy (B1213986) (OMe) groups on pyridine (B92270) derivatives have been shown to correlate with their IC50 values against cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to decreased activity. nih.gov

The following table summarizes the structure-activity relationship findings for a series of thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives as Mycobacterium tuberculosis bd oxidase inhibitors. rsc.org

| Compound | R-group | ATP IC50 (μM) against M. bovis BCG (with Q203) | ATP IC50 (μM) against M. tuberculosis N0145 (with Q203) | ATP IC50 (μM) against M. tuberculosis H37Rv (with Q203) |

| 1 | 4-chlorophenethyl | 15 | 13 | 45 |

| 2 | 4-fluorophenethyl | 12 | 11 | 38 |

| 3 | 4-(trifluoromethyl)phenethyl | 25 | 22 | >100 |

| 4 | 4-methoxyphenethyl | 30 | 28 | >100 |

| 19 | 4-(tert-butyl)phenethyl | 6 | 9 | 18 |

This data indicates that the nature of the substituent on the phenethyl group significantly influences the inhibitory activity, with the 4-(tert-butyl)phenethyl derivative (Compound 19) showing the highest potency across all tested strains.

In another example, the development of DPP-4 inhibitors based on a pyrazolopyrimidine scaffold revealed that compounds with a methyl group or hydrogen at the N-1 position and a methyl group at the C-3 position of the pyrazolopyrimidine moiety exhibited potent DPP-4 inhibition. nih.govrjraap.com

These detailed SAR investigations are crucial for the rational design of more potent and selective analogs of this compound, ultimately paving the way for the development of novel therapeutic agents.

Stereochemical Influence of the Chiral Aminoethyl Moiety on Activity

The presence of a chiral center in the 1-aminoethyl moiety at the 6-position of the pyrimidine ring of this compound results in two stereoisomers, the (R) and (S)-enantiomers. The spatial arrangement of the amino and methyl groups relative to the pyrimidine core can significantly influence the compound's interaction with its biological targets. While direct comparative studies on the specific enantiomers of this compound are not extensively available in public literature, the principle of stereochemical influence is well-established for other chiral aminopyrimidine derivatives.

For instance, in the development of aminopyrimidine amides as inhibitors of the lymphocyte-specific kinase (Lck), stereoisomerism is a critical factor influencing biological activity. nih.gov The differential binding of enantiomers to the active site of a target protein, such as a kinase, can lead to significant differences in potency and selectivity. One enantiomer may fit optimally into a hydrophobic pocket or form specific hydrogen bonds that are not possible for the other, leading to a more potent inhibitory effect. Therefore, it is highly probable that the (R) and (S)-enantiomers of this compound would exhibit distinct pharmacological profiles. The asymmetric synthesis of novel chiral amino-pyrimidine derivatives is an area of interest for developing compounds with specific biological functions, such as antiviral activity. nih.gov

Cellular Permeability and Efflux Mechanisms

The ability of a compound to permeate cell membranes is a crucial factor for its biological activity, particularly for intracellular targets. The cellular permeability of this compound and its derivatives can be predicted and assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays. evotec.comnih.gov These assays provide insights into a compound's potential for passive diffusion and interaction with active transport systems.

PAMPA is a non-cell-based assay that predicts passive, transcellular permeability. sigmaaldrich.comnih.gov It measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment. sigmaaldrich.com Caco-2 cell assays, on the other hand, use a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. nih.govnih.gov This model can assess both passive diffusion and active transport processes, including the influence of efflux pumps like P-glycoprotein (P-gp). nih.gov Differences in permeability between the PAMPA and Caco-2 assays can indicate whether a compound is a substrate for active transport mechanisms. nih.gov For some aminopyrimidine derivatives, low passive permeability has been identified as a cause for poor oral bioavailability. acs.org

Table 1: General Classification of Compound Permeability in PAMPA and Caco-2 Assays

| Permeability Classification | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Effective Permeability (Pe) in PAMPA (10⁻⁶ cm/s) |

| High | > 5 | > 10 |

| Moderate | 1 - 5 | 1 - 10 |

| Low | < 1 | < 1 |

This table provides a general classification and specific values can vary between laboratories and assay conditions.

The physicochemical properties of this compound, such as its polarity and size, would suggest moderate to low passive permeability. The presence of the primary amine could also make it a substrate for efflux transporters, which would reduce its intracellular concentration and thus its biological activity.

In Vivo Efficacy Studies in Preclinical Animal Models

For example, a study on a series of aminopyrimidine amides designed as Lck inhibitors demonstrated in vivo efficacy in a mouse model. nih.gov The orally bioavailable compound in this series was shown to inhibit the production of interleukin-2 (B1167480) (IL-2) in mice in a dose-dependent manner. nih.gov In another example, the related compound 4-aminopyridine (B3432731) has been shown to improve post-injury function in mice with sciatic nerve crush injury when administered orally. nih.gov

Pharmacodynamic (PD) markers are used to demonstrate that a compound is engaging its target and eliciting a biological response in vivo. For aminopyrimidine derivatives that act as kinase inhibitors, PD markers are often related to the phosphorylation status of the target kinase or its downstream substrates.

In the context of Lck inhibition by aminopyrimidine amides, the inhibition of anti-CD3-induced production of IL-2 in mice serves as a key pharmacodynamic marker. nih.gov For other aminopyrimidine derivatives targeting different kinases, relevant PD markers have also been identified. For instance, for dual inhibitors of FLT3 and CHK1, a decrease in the level of phosphorylated S296-CHK1 and downregulation of c-Myc protein expression are used as indicators of target engagement and efficacy. nih.gov

Establishing a dose-response relationship is a critical component of in vivo efficacy studies. This involves administering a range of doses of the compound to animal models to determine the dose required to achieve a desired therapeutic effect.

In the study of the aminopyrimidine amide Lck inhibitor, a clear dose-response relationship was established for the inhibition of IL-2 production in mice, with an ED₅₀ (the dose that produces 50% of the maximal effect) of 9.4 mg/kg. nih.gov Similarly, for 4-aminopyridine in a nerve injury model, a specific oral dose of 10 μ g/mouse was used to demonstrate functional recovery. nih.gov

Table 2: Example of In Vivo Dose-Response Data for an Aminopyrimidine Derivative

| Compound | Animal Model | Endpoint | Route of Administration | ED₅₀ |

| Aminopyrimidine amide nih.gov | Mouse | Inhibition of IL-2 production | Oral | 9.4 mg/kg |

This table presents example data from a study on a related compound to illustrate how dose-response relationships are reported.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of this compound is predicated on its interactions with biological macromolecules. The aminopyrimidine scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors.

Protein Interactions: The 4-amino group and the nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds with amino acid residues in the active site of proteins, such as kinases. nih.gov For many aminopyrimidine-based kinase inhibitors, these hydrogen bonds to the hinge region of the kinase domain are crucial for their inhibitory activity. nih.gov The 1-aminoethyl substituent can also form additional interactions, such as hydrophobic or electrostatic interactions, which can contribute to the compound's potency and selectivity. Molecular docking studies on other aminopyrimidine derivatives have confirmed their interaction with the active sites of enzymes like cholinesterases. nih.gov

DNA and RNA Interactions: While primarily known for their role as protein binders, aminopyrimidine moieties can also interact with nucleic acids. The 2-aminopyridine (B139424) unit, which is structurally related to the aminopyrimidine core, has been incorporated into peptide nucleic acids (PNAs) to enable the invasion of double-stranded DNA under physiological conditions. rsc.orgnih.gov This suggests that the aminopyrimidine ring could potentially intercalate between base pairs of DNA or RNA. acs.org Furthermore, the amino group and ring nitrogens can act as hydrogen bond donors and acceptors, respectively, allowing for interactions with the functional groups of nucleotides. nih.govumn.edu

Table 3: Potential Interactions of this compound with Biological Macromolecules

| Macromolecule | Potential Interaction Type | Interacting Moiety on the Compound |

| Proteins (e.g., Kinases) | Hydrogen Bonding, Hydrophobic Interactions | 4-amino group, Pyrimidine ring nitrogens, Aminoethyl side chain |

| DNA/RNA | Intercalation, Hydrogen Bonding | Pyrimidine ring, 4-amino group, Ring nitrogens |

Metabolism and Pharmacokinetics of 6 1 Aminoethyl Pyrimidin 4 Amine in Preclinical Research

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes and Hepatocytes

Specific in vitro metabolic stability data for 6-(1-Aminoethyl)pyrimidin-4-amine in liver microsomes and hepatocytes have not been reported in the reviewed literature. Metabolic stability assays are crucial in early drug discovery to predict the hepatic clearance and half-life of a compound. acs.org These assays typically involve incubating the compound with human liver microsomes (HLM) or hepatocytes and monitoring its disappearance over time. acs.org

For aminopyrimidine derivatives, metabolic stability can vary significantly based on the nature and position of substituents on the pyrimidine (B1678525) ring. The presence of an aminoethyl group at the 6-position of this compound suggests potential sites for metabolic modification.

Metabolite identification studies, which are often conducted in parallel with stability assays, would aim to characterize the chemical structures of metabolites formed. For a compound like this compound, potential metabolites could arise from oxidation of the ethyl side chain or the pyrimidine ring, as well as conjugation reactions.

Major Metabolic Pathways: Cytochrome P450 (CYP) and Non-CYP Mediated Transformations

The metabolism of xenobiotics, including aminopyrimidine derivatives, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Cytochrome P450 (CYP) Mediated Transformations: The CYP enzyme superfamily, primarily located in the liver, is a major contributor to the Phase I metabolism of many drugs. nih.gov For aminopyrimidine compounds, CYP-mediated oxidation is a common metabolic pathway. nih.govyoutube.com Potential CYP-mediated transformations for this compound could include hydroxylation of the pyrimidine ring or the alkyl side chain. The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) would need to be determined through reaction phenotyping studies using recombinant human CYP enzymes. nih.govnih.gov

Non-CYP Mediated Transformations: A significant portion of drug metabolism can also be mediated by non-CYP enzymes. technologynetworks.comevotec.com For compounds containing amino groups, such as this compound, other enzymes could play a role. These may include:

Uridine diphosphate-glucuronosyltransferases (UGTs): These enzymes catalyze the conjugation of glucuronic acid to the molecule, increasing its water solubility and facilitating excretion. technologynetworks.comyoutube.com The amino groups on the pyrimidine ring and the side chain could be potential sites for glucuronidation.

Sulfotransferases (SULTs): These enzymes mediate the transfer of a sulfonate group, another common Phase II conjugation reaction. youtube.comxenotech.com

Monoamine Oxidases (MAOs): These enzymes are involved in the metabolism of primary amines and could potentially metabolize the aminoethyl side chain. evotec.comyoutube.com

Absorption, Distribution, and Excretion (ADE) Profiles in Preclinical Species

Specific ADE data for this compound in preclinical species are not available. The processes of absorption, distribution, metabolism, and excretion (ADME) determine the pharmacokinetic profile of a drug. lww.comthepharmajournal.com

Absorption: Following oral administration, the absorption of aminopyrimidine derivatives can be influenced by their physicochemical properties, such as solubility and permeability. mdpi.comresearchgate.net The basic nature of the amino groups in this compound may influence its solubility and absorption characteristics.

Distribution: Once absorbed, a drug distributes throughout the body. lww.com The extent of distribution is influenced by factors like plasma protein binding and tissue permeability. wikipedia.org For aminopyrimidine compounds, distribution patterns can vary, and some may cross the blood-brain barrier.

Excretion: The parent drug and its metabolites are eliminated from the body, primarily through the kidneys (urine) or the liver (bile/feces). lww.com The route and rate of excretion for this compound would depend on its physicochemical properties and the nature of its metabolites.

Plasma Protein Binding Characteristics and Implications for Distribution

There is no specific information on the plasma protein binding of this compound. Plasma protein binding is a key pharmacokinetic parameter that affects the distribution and availability of a drug to its target sites. wikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org

The extent of binding to plasma proteins, such as albumin and alpha-1 acid glycoprotein, can vary widely among different drugs. wikipedia.org For aminopyrimidine derivatives, plasma protein binding can range from low to high. For example, some aminopyrimidine-based kinase inhibitors have shown significant plasma protein binding. The degree of plasma protein binding for this compound would need to be determined experimentally and would have important implications for its pharmacokinetic profile and potential for drug-drug interactions. nih.gov

Bioavailability Studies in Animal Models

No bioavailability studies for this compound in animal models have been reported in the public domain. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. researchgate.netcabidigitallibrary.org It is a critical parameter that influences the therapeutic efficacy of a drug.

For orally administered drugs, bioavailability is affected by both absorption and first-pass metabolism in the gut wall and liver. lww.com Preclinical bioavailability studies in animal models such as rats or dogs are essential to predict the potential for oral administration in humans. youtube.com Computational models can provide initial estimates of oral bioavailability for novel compounds like some aminopyrimidine derivatives, but these predictions require experimental validation. mdpi.com

Advanced Analytical Methodologies for the Research and Development of 6 1 Aminoethyl Pyrimidin 4 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 6-(1-Aminoethyl)pyrimidin-4-amine from impurities and for the assessment of its purity. These techniques are also crucial for the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation. A typical approach for the analysis of aminopyrimidine derivatives involves reversed-phase HPLC. nih.gov

For the quantitative analysis of related aminopyridine impurities, a C18 column is often employed with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). cmes.org Detection is commonly performed using a UV detector, as the pyrimidine (B1678525) ring exhibits strong absorbance in the UV region. For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be utilized to obtain spectral information across a range of wavelengths. rsc.org In the absence of a chromophore, or for trace-level analysis, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be employed. For structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method based on common practices for the analysis of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound is a polar and non-volatile molecule, making it unsuitable for direct GC-MS analysis. nih.gov Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. acs.org The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivative. GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Table 2: Example Derivatization and GC-MS Conditions for Amino Compounds

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

This table illustrates typical GC-MS conditions for the analysis of derivatized amino compounds, which would be applicable to this compound.

Chiral Chromatography for Enantiomeric Separation

The presence of a chiral center in the aminoethyl side chain of this compound means it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Chiral chromatography is the most common technique for this purpose.

This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. The choice of the mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution.

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, direct chiral separation on a CSP is often preferred as it avoids potential issues with the derivatization reaction.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the molecular structure of organic compounds. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For instance, the ¹H NMR spectrum of a pyrimidine derivative will show characteristic signals for the aromatic protons on the pyrimidine ring and the protons of the aminoethyl side chain. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms.

COSY reveals proton-proton couplings, helping to identify adjacent protons within the aminoethyl side chain and any coupling between the side chain and the pyrimidine ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.

HMBC shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the attachment of the aminoethyl side chain to the pyrimidine ring and for assigning quaternary carbons.

Solid-State NMR (ssNMR) can be used to study the compound in its solid form, providing information about its crystal packing and polymorphic forms.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H-2 | ~8.0 | s |

| Pyrimidine H-5 | ~5.8 | s |

| CH (aminoethyl) | ~4.2 | q |

| CH₃ (aminoethyl) | ~1.4 | d |

| NH₂ (pyrimidinamine) | ~6.5 | br s |

| NH₂ (aminoethyl) | ~2.0 | br s |

This table presents predicted chemical shifts based on the analysis of similar pyrimidine structures. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule, which is a crucial step in its identification. chemrxiv.org

In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the structure of the parent molecule. For this compound, characteristic fragmentation would likely involve the loss of the aminoethyl side chain or cleavage within the side chain, providing further confirmation of its structure.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org For a chiral molecule like this compound, this technique is invaluable for unambiguously establishing its absolute configuration and analyzing its solid-state conformation.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The subsequent diffraction pattern of the X-rays is measured, which provides information on the electron density distribution within the crystal. nih.gov This allows for the precise mapping of atomic positions, bond lengths, and bond angles.

To determine the absolute configuration of an enantiomerically pure sample of this compound, anomalous dispersion is utilized. This phenomenon, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net The analysis of these differences allows for the assignment of the correct stereochemistry (R or S) at the chiral center of the 1-aminoethyl group. In cases where the compound itself only contains light atoms (C, H, N), co-crystallization with a chiral reference of known configuration or the formation of a salt with a heavy atom can enhance the anomalous scattering signal, facilitating a more confident assignment. researchgate.netnih.gov

Conformational analysis reveals the preferred spatial arrangement of the atoms in the solid state. For this compound, this would include the orientation of the aminoethyl side chain relative to the pyrimidine ring and the planarity of the pyrimidine ring itself. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net

Table 1: Representative Crystallographic Data for a Chiral Aminopyrimidine Derivative Note: This table presents typical data for a structurally similar compound, as specific data for this compound is not publicly available.

| Parameter | Example Value |

| Chemical Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 5.89, 10.21, 12.54 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 753.6 |

| Z (Molecules per cell) | 4 |

| Flack Parameter | 0.05 (12) |

Quantitative Analysis in Biological Matrices for Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies require robust and sensitive analytical methods to quantify the compound in complex biological matrices like plasma, blood, and tissue homogenates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and throughput. nih.govresearchgate.net A validated LC-MS/MS method would be the preferred approach for measuring the concentration of this compound in samples from preclinical pharmacokinetic studies.

Method development involves several critical steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. This is crucial to remove interferences like proteins and phospholipids (B1166683) that can suppress the MS signal. rsc.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For a small, polar molecule like this compound, protein precipitation with acetonitrile or methanol, or a more selective SPE protocol, would likely be evaluated. mdpi.com

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used to separate the analyte from other components before it enters the mass spectrometer. A reversed-phase column (e.g., C18) is common, but given the polar nature of the target amine, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column might provide better retention and peak shape. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. restek.com

Mass Spectrometric Detection: The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode for amine-containing compounds. Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage mass filtering provides exceptional selectivity and sensitivity. researchgate.net An appropriate stable isotope-labeled internal standard (e.g., containing deuterium (B1214612) or ¹³C) would be synthesized and used to ensure accuracy and precision.

The method would be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability. rug.nl

Table 2: Representative LC-MS/MS Method Parameters for Quantitative Analysis Note: This table presents typical parameters for the analysis of a similar small molecule amine in plasma. These are not validated parameters for this compound.

| Parameter | Example Condition |

| LC System | UPLC System |

| Column | HILIC Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., m/z 139.1 → 122.1 |

| MRM Transition (IS) | e.g., m/z 143.1 → 126.1 (for a +4 Da internal standard) |

| Linear Range | 0.5 - 500 ng/mL |

Capillary Electrophoresis for High-Throughput Analysis

Capillary electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption, making it suitable for high-throughput screening applications. nih.govnih.gov

For a basic compound like this compound, which would be protonated and positively charged in an acidic buffer, capillary zone electrophoresis (CZE) is the most straightforward mode of CE. The analysis would involve:

Capillary and Buffer System: A fused-silica capillary is filled with a background electrolyte (BGE) or running buffer, typically an acidic buffer (e.g., phosphate or acetate) to ensure the analyte is fully protonated.

Sample Injection: A small plug of the sample is introduced into the capillary by applying pressure or voltage.

Separation: A high voltage is applied across the capillary. Positively charged analytes migrate towards the cathode at different velocities depending on their electrophoretic mobility, resulting in separation.

Detection: Detection is commonly performed by UV absorbance, as the pyrimidine ring is a chromophore. For higher sensitivity, CE can be coupled to a mass spectrometer (CE-MS). nih.gov

CE is particularly well-suited for separating closely related impurities and for chiral separations. To separate the enantiomers of this compound, a chiral selector, such as a cyclodextrin (B1172386) derivative, would be added to the running buffer. The differential interaction of the R and S enantiomers with the chiral selector leads to different apparent mobilities and, consequently, their separation into two distinct peaks. nih.gov

Table 3: Representative Capillary Electrophoresis Method Parameters Note: This table presents typical parameters for the chiral separation of a small basic amine. These are not validated parameters for this compound.

| Parameter | Example Condition |

| CE System | Commercial Capillary Electrophoresis System |

| Capillary | Fused-Silica, 50 µm i.d., 60 cm total length |